3-[(4-Chlorobenzyl)oxy]-2-thiophenecarboxylic acid
Description
Chemical Structure: 3-[(4-Chlorobenzyl)oxy]-2-thiophenecarboxylic acid (CAS 339009-58-4) is a thiophene derivative featuring a 4-chlorobenzyloxy substituent at the 3-position and a carboxylic acid group at the 2-position of the thiophene ring .
Synthesis: The compound is synthesized via nucleophilic substitution of 3-hydroxy-2-thiophenecarboxylic acid methyl ester with 4-chlorobenzyl chloride under reflux in methylethylketone (MEK) with K₂CO₃ as a base, followed by hydrolysis using NaOH in THF/MeOH to yield the carboxylic acid derivative (quantitative yield) .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methoxy]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3S/c13-9-3-1-8(2-4-9)7-16-10-5-6-17-11(10)12(14)15/h1-6H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVFVAJZMRXLTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(SC=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377368 | |
| Record name | 3-[(4-Chlorophenyl)methoxy]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339009-58-4 | |
| Record name | 3-[(4-Chlorophenyl)methoxy]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorobenzyl)oxy]-2-thiophenecarboxylic acid typically involves the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxylic acid group: This step often involves the oxidation of a thiophene derivative.
Attachment of the 4-chlorobenzyl group: This is usually done via an etherification reaction, where the thiophene carboxylic acid is reacted with 4-chlorobenzyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorobenzyl Group
The 4-chlorobenzyl moiety undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. The chlorine atom acts as a leaving group, enabling replacement with nucleophiles such as amines, alkoxides, or thiols.
Key Conditions :
-
Polar aprotic solvents (e.g., DMF, DMSO)
-
Elevated temperatures (60–120°C)
-
Catalytic bases (e.g., K₂CO₃, NaH)
Example Reaction :
Product: 3-[(4-Aminobenzyl)oxy]-2-thiophenecarboxylic acid.
Esterification of the Carboxylic Acid Group
The carboxylic acid group reacts with alcohols to form esters, a reaction critical for modulating solubility or biological activity.
Key Conditions :
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Acid catalysis (e.g., H₂SO₄, HCl)
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Reflux in anhydrous methanol or ethanol
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Dean-Stark trap for water removal
Example Reaction :
Product: Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate .
Oxidation of the Thiophene Ring
The sulfur atom in the thiophene ring undergoes oxidation to form sulfoxides or sulfones, depending on reaction intensity.
Key Conditions :
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Mild: H₂O₂ in acetic acid (20–40°C)
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Strong: m-chloroperoxybenzoic acid (mCPBA) in dichloromethane
Example Reaction :
Product: 3-[(4-Chlorobenzyl)oxy]-2-thiophenecarboxylic acid sulfoxide.
Functionalization via Electrophilic Aromatic Substitution
The electron-rich thiophene ring participates in electrophilic substitution, though this is less common due to steric hindrance from the bulky chlorobenzyl group. Halogenation or nitration typically occurs at the 5-position of the thiophene ring under controlled conditions .
These reactions highlight the compound’s versatility in synthetic chemistry, enabling its use in pharmaceuticals, materials science, and agrochemical research. Experimental optimization (e.g., solvent choice, temperature) is critical for achieving high yields and selectivity .
Scientific Research Applications
Pharmaceutical Development
Overview : This compound serves as a significant intermediate in synthesizing various pharmaceuticals. Its structural features enable it to enhance the efficacy of drugs, particularly those targeting inflammation and cancer.
Key Findings :
- Anti-inflammatory Properties : Research indicates that compounds similar to 3-[(4-Chlorobenzyl)oxy]-2-thiophenecarboxylic acid exhibit anti-inflammatory effects, making them candidates for treating conditions like arthritis and other inflammatory diseases .
- Anti-cancer Activity : In studies involving cell lines such as multiple myeloma and lymphomas, derivatives of this compound have shown promising anti-proliferative properties, suggesting potential therapeutic roles in oncology .
Overview : Research is ongoing into the potential of this compound as an eco-friendly pesticide or herbicide.
Benefits :
- Sustainable Agriculture : Its application could reduce reliance on traditional chemical pesticides, promoting environmentally friendly practices.
- Targeted Action : The compound's specific biological activity may allow for targeted pest control without harming beneficial organisms .
| Potential Use | Description |
|---|---|
| Pesticide | Investigated for effectiveness against specific agricultural pests. |
| Herbicide | Explored for its ability to inhibit weed growth selectively. |
Material Science
Overview : The compound acts as a building block for novel materials with unique properties.
Applications :
- Conductive Polymers : It can be used to synthesize polymers that conduct electricity, applicable in sensors and batteries.
- Novel Materials Development : Its chemical structure allows for the creation of materials with tailored properties for specific industrial applications .
| Material Type | Application Area |
|---|---|
| Conductive Polymers | Used in electronic components. |
| Novel Materials | Applied in advanced manufacturing processes. |
Research in Chemical Biology
Overview : This compound is valuable in studies examining biological pathways.
Applications :
Mechanism of Action
The mechanism of action of 3-[(4-Chlorobenzyl)oxy]-2-thiophenecarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Structural Analogues with Modified Benzyl Substituents
Key Insights :
- Positional Modifications : Substitutions at the 4- or 5-position of the thiophene ring influence steric effects and electronic conjugation, impacting binding to SHIP2 or other targets.
Analogues with Alternative Functional Groups
Key Insights :
- Sulfonamide vs. Ether Linkages : Sulfonamide derivatives exhibit stronger hydrogen-bonding interactions, which can enhance target binding but may also increase off-target effects.
- Prodrug Strategies : Esterification (e.g., AS1949490) improves pharmacokinetics by enhancing lipophilicity and oral bioavailability.
Physicochemical and Pharmacological Comparisons
| Property | 3-[(4-Chlorobenzyl)oxy]-2-thiophenecarboxylic Acid | 4-Chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic Acid | 3-{[(4-Chlorophenyl)sulfonyl]amino}-2-thiophenecarboxylic Acid |
|---|---|---|---|
| Molecular Weight | 298.73 g/mol | 300.70 g/mol | 317.77 g/mol |
| Solubility | Low (hydrophobic benzyl group) | Moderate (fluorine enhances polarity) | High (sulfonamide increases hydrophilicity) |
| Biological Target | SHIP2 | Undetermined (research chemical) | Proteases/phosphatases |
| Toxicity | Not reported | Not reported | Likely lower due to sulfonamide group |
Biological Activity
3-[(4-Chlorobenzyl)oxy]-2-thiophenecarboxylic acid is a compound of significant interest in medicinal chemistry and materials science due to its diverse biological activities and potential applications. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic uses, supported by relevant data and research findings.
Chemical Structure and Synthesis
The compound features a thiophene ring substituted with a carboxylic acid group and an ether linkage to a chlorobenzyl group. The synthesis typically involves the following steps:
- Starting Materials : Thiophene derivatives and chlorobenzyl alcohol.
- Reaction Conditions : Control of temperature, solvent choice, and reaction time is critical to optimize yield.
- Synthetic Pathway : The compound can be synthesized using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) for amide formation .
The biological activity of this compound is largely attributed to its interactions at the molecular level within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound has shown promise as an inhibitor for various enzymes, including SHIP2, which is involved in insulin signaling pathways .
- Receptor Interaction : Binding assays indicate that it may interact with specific receptors, influencing cellular processes such as glucose uptake and metabolism .
Therapeutic Applications
- Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects, making it a candidate for developing anti-inflammatory drugs .
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation, particularly in glioma cells .
- Potential in Organic Electronics : Its unique properties allow it to be explored in the fabrication of organic semiconductors, enhancing the performance of devices such as OLEDs (Organic Light Emitting Diodes) .
Data Table: Biological Activities and Findings
Case Studies
- Case Study on Anti-inflammatory Effects :
- Case Study on Anticancer Activity :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
